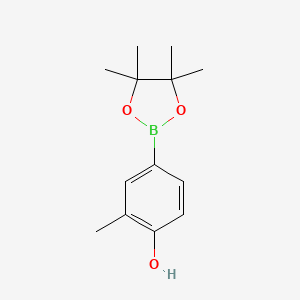

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Descripción

Chemical Identity and Nomenclature

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exists as a well-defined chemical entity with established nomenclature across multiple chemical naming systems. The compound is officially registered under the Chemical Abstracts Service number 627906-52-9, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry systematic name precisely describes the molecular architecture as this compound, indicating the substitution pattern on both the phenolic ring and the boronic ester component.

The molecular formula C13H19BO3 accurately represents the atomic composition, incorporating thirteen carbon atoms, nineteen hydrogen atoms, one boron atom, and three oxygen atoms within the molecular framework. This composition reflects the integration of organic and boron-containing functionalities that characterize boronic ester chemistry. The compound possesses several recognized synonyms in chemical literature, including 4-Hydroxy-3-methylphenylboronic Acid Pinacol Ester and Phenol, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, which emphasize different structural perspectives of the same molecule.

The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C provides a standardized linear notation for the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier Key WWKXCYNPIQEAKJ-UHFFFAOYSA-N serves as a hashed version of the full structural description, enabling rapid identification and cross-referencing across chemical databases. These standardized identifiers collectively establish the compound's position within the broader landscape of organoboron chemistry.

Historical Context and Development

The development of this compound emerges from the broader evolution of boronic ester chemistry and cross-coupling methodologies that have transformed organic synthesis since the late twentieth century. The compound represents a specific application of pinacol boronic ester technology, which gained prominence following the recognition of boronic compounds as versatile synthetic intermediates. The historical trajectory of such compounds traces back to the foundational work in organoboron chemistry that established the utility of boron-containing molecules in forming carbon-carbon bonds.

The synthesis methodology for this compound was documented in patent literature, specifically in World Intellectual Property Organization publication 2019/89648, which detailed the preparation from 4-bromo-2-methylphenol and bis(pinacolato)diboron using palladium-catalyzed conditions. This synthetic approach represents the application of established cross-coupling protocols to generate specific substituted phenolic boronic esters. The reported yield of seventy-five percent demonstrates the practical viability of this synthetic route under optimized reaction conditions involving potassium acetate, bis(pinacolato)diboron, and bis(diphenylphosphine)ferrocene dichloropalladium complex in dioxane solvent at ninety degrees Celsius.

The historical significance of such compounds extends beyond individual synthetic applications to encompass their role in advancing pharmaceutical chemistry and materials science. Boronic esters, particularly pinacol derivatives, have become indispensable tools in medicinal chemistry for late-stage functionalization of pharmaceutical candidates. The development of reliable synthetic methods for compounds like this compound reflects the continuing evolution of organoboron chemistry toward increasingly sophisticated and selective transformations.

Structural Classification in Boronic Ester Chemistry

This compound belongs to the specialized class of pinacol boronic esters, which represent masked forms of boronic acids with enhanced stability and improved handling characteristics. The structural classification of this compound positions it within the broader family of organoboron compounds, specifically as an aryl boronic ester featuring a phenolic substituent. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, creates a cyclic boronic ester that provides both steric protection and electronic stabilization to the boron center.

The molecular architecture incorporates several distinctive structural features that define its chemical behavior and reactivity patterns. The phenolic hydroxyl group at the para position relative to the boronic ester functionality creates opportunities for additional functionalization and hydrogen bonding interactions. The methyl substituent at the ortho position introduces steric considerations that influence both the compound's physical properties and its reactivity in chemical transformations. The tetramethyl substitution pattern on the dioxaborolane ring system provides steric bulk that enhances the stability of the boronic ester while maintaining accessibility for transmetalation reactions.

Within the classification scheme of boronic esters, this compound exemplifies the balance between stability and reactivity that characterizes effective synthetic intermediates. The cyclic nature of the pinacol ester contrasts with acyclic boronic ester variants, providing enhanced resistance to hydrolysis while maintaining compatibility with cross-coupling conditions. Recent mechanistic investigations have demonstrated that pinacol boronic esters can participate directly in transmetalation processes without prior hydrolysis, distinguishing them from other masked boronic acid derivatives. This direct reactivity pathway represents a significant advancement in understanding the fundamental chemistry of these important synthetic building blocks.

Basic Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined characteristics of its phenolic and boronic ester components, resulting in a compound with distinctive attributes suitable for synthetic applications. The molecular weight of 234.1 grams per mole positions this compound within the range typical for small-molecule synthetic intermediates. The calculated boiling point of 316.52 degrees Celsius indicates substantial thermal stability, while the estimated melting point of 106.75 degrees Celsius suggests crystalline behavior under standard conditions.

The compound typically appears as a white solid or crystalline powder, reflecting its organized molecular packing in the solid state. The estimated water solubility of 27,359 milligrams per liter indicates moderate hydrophilic character, likely attributable to the phenolic hydroxyl group and the polar boronic ester functionality. This solubility profile suggests compatibility with both aqueous and organic solvent systems, facilitating purification and reaction processes. The specific gravity and other density-related properties reflect the molecular composition and intermolecular interactions characteristic of substituted phenolic compounds.

The electronic properties of the compound arise from the interaction between the electron-donating methyl and hydroxyl substituents on the phenolic ring and the electron-withdrawing character of the boronic ester group. This electronic distribution influences both the compound's spectroscopic signatures and its chemical reactivity patterns. Nuclear magnetic resonance spectroscopy provides characteristic signals consistent with the proposed structure, including distinctive resonances for the phenolic proton, methyl substituents, and the pinacol ester methyl groups. The infrared spectrum exhibits bands consistent with phenolic hydroxyl stretching, aromatic carbon-carbon stretching, and boron-oxygen bond vibrations.

Chemical stability under various conditions represents a crucial aspect of the compound's practical utility. The boronic ester functionality demonstrates stability under anhydrous conditions while remaining susceptible to hydrolysis in aqueous environments, particularly under basic conditions. This controlled reactivity enables selective transformations while maintaining synthetic accessibility. The phenolic hydroxyl group provides additional opportunities for derivatization through standard phenol chemistry, expanding the compound's utility as a synthetic intermediate. Storage recommendations typically specify ambient temperature conditions with protection from moisture to maintain chemical integrity over extended periods.

Propiedades

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKXCYNPIQEAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178467 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627906-52-9 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627906-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS Number: 627906-52-9) is a boron-containing organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

-

Antitumor Activity :

- Research indicates that derivatives of phenolic compounds with boron moieties exhibit significant antitumor properties. For instance, related compounds have shown the ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

- A study reported that compounds similar to this compound inhibited the growth of multiple cancer cell lines with IC50 values often below 1 µM .

-

Mechanism of Action :

- The primary mechanism of action appears to involve disruption of microtubule dynamics through tubulin binding. This leads to cell cycle arrest and apoptosis in various cancer cell lines .

- In vitro studies demonstrated that treatment with certain derivatives resulted in significant caspase activation, indicating a programmed cell death pathway .

- Cell Cycle Effects :

Table 1: Summary of Biological Activities

Detailed Findings

-

Inhibition Studies :

- In one study, a derivative exhibited a GI50 value of less than 0.01 µM against various cancer cell lines, demonstrating potent antiproliferative activity .

- The compound's structural modifications were analyzed to determine their effects on biological activity. Certain substitutions enhanced the antitumor efficacy significantly.

- Toxicity and Safety Profiles :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-97-4)

- Structure: Boronate ester at the ortho position relative to the phenol group.

- Impact : The ortho-substitution introduces steric hindrance, reducing reactivity in cross-coupling reactions compared to the para-substituted target compound .

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 331273-58-6)

- Structure: Methyl at position 2, boronate at position 5 (meta to phenol).

Functional Group Modifications

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Compound 2d, )

- Structure : Chlorine at position 4 and hydroxymethyl at position 3.

- Properties : Exists as an oil (vs. solid target compound), with reduced crystallinity due to polar hydroxymethyl and chloro groups. The electron-withdrawing Cl enhances electrophilicity of the boronate .

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 507462-88-6)

- Structure : Methoxy at position 3, boronate at position 4.

- Impact : Methoxy’s electron-donating effect increases boronate stability but may slow coupling kinetics compared to the methyl-substituted target compound .

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1256360-32-3)

- Structure : Two Cl substituents at positions 2 and 4.

- Reactivity : Enhanced electrophilicity facilitates cross-coupling but increases susceptibility to hydrolysis versus the methylated target compound .

2-Methoxy-4-((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)methyl)phenol (Compound 7, )

Data Tables

Table 1: Structural and Physical Property Comparison

Table 2: Reactivity and Electronic Effects

| Compound | Substituent Effects | Reactivity in Suzuki Coupling | Stability |

|---|---|---|---|

| Target Compound | Electron-donating Me enhances boronate stability | Moderate | High (steric protection) |

| 2,4-Dichloro derivative | Electron-withdrawing Cl increases electrophilicity | High | Low (prone to hydrolysis) |

| 3-Methoxy derivative | Electron-donating OMe stabilizes boronate | Low (slow kinetics) | High |

Key Research Findings

Synthetic Utility : The target compound’s para-boronate and ortho-methyl groups optimize balance between steric protection and reactivity, making it preferable in aryl-aryl bond formations .

Biological Relevance : Boronate position (e.g., meta vs. para) significantly impacts antimycobacterial activity, as seen in vanillin-derived analogs .

Electronic Modulation : Electron-withdrawing groups (Cl, CF₃S) enhance cross-coupling rates but reduce storage stability compared to methyl or methoxy substituents .

Métodos De Preparación

Palladium-Catalyzed Borylation of 4-Bromo-2-methylphenol

The most common and well-documented method for preparing this compound involves palladium-catalyzed borylation of 4-bromo-2-methylphenol using bis(pinacolato)diboron as the boron source.

- Starting Material: 4-bromo-2-methylphenol (10.0 mmol)

- Boron Source: Bis(pinacolato)diboron (12.0 mmol)

- Catalyst: Bis(diphenylphosphino)ferrocene palladium(II) dichloride complex (0.5 mmol)

- Base: Potassium acetate (30.0 mmol)

- Solvent: Anhydrous 1,4-dioxane (180 mL)

- Atmosphere: Nitrogen (inert)

- Temperature: 90 °C

- Reaction Time: Overnight (~12-16 hours)

Procedure Summary:

- The catalyst, base, and bis(pinacolato)diboron are added to an anhydrous solution of 4-bromo-2-methylphenol in 1,4-dioxane under nitrogen atmosphere.

- The mixture is stirred at 90 °C overnight.

- The reaction is quenched with water and extracted with ethyl acetate.

- The organic layers are dried over magnesium sulfate, filtered, and concentrated.

- The crude product is purified by flash column chromatography using a gradient eluent of dichloromethane and ethyl acetate (10-100%).

- Yield: 75%

- Physical State: White solid

- Molecular Formula: C13H19BO3

- Molecular Weight: 234.1 g/mol

- Characterization Data:

- ESI-MS: m/z 235.1508 [M+H]+

- ^1H NMR (400 MHz, CDCl3): δ 7.60 (s, 1H), 7.55 (d, J=7.9 Hz, 1H), 6.76 (d, J=7.9 Hz, 1H), 4.97 (s, 1H), 2.25 (s, 3H), 1.33 (s, 12H)

- ^13C NMR (101 MHz, CDCl3): δ 156.77, 138.04, 134.46, 123.20, 114.56, 83.71, 24.99, 15.56

This method is well-established and provides a reliable route to the target compound with good yield and purity.

Alternative Synthetic Routes

While the palladium-catalyzed borylation is the primary method, related compounds such as 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been synthesized via alternative routes involving protection-deprotection strategies and acid-mediated transformations.

Starting from 2-[3-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, treatment with hydrogen chloride in tetrahydrofuran/methanol at 20 °C for 24 hours yields the corresponding phenol derivative after deprotection of the methoxymethoxy group.

Yield reported: 84%

This method involves initial installation of the boronate ester on a protected phenol, followed by acid deprotection to reveal the free phenol functionality.

Summary of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Bromo-2-methylphenol | Pd(dppf)Cl2 catalyst, potassium acetate, bis(pinacolato)diboron, 1,4-dioxane, 90 °C, N2 atmosphere, overnight | 75 | Direct borylation, widely used |

| 2 | 2-[3-(methoxymethoxy)-4-methylphenyl]boronate ester | HCl in THF/methanol, 20 °C, 24 h | 84 | Protection-deprotection approach |

Research Findings and Practical Considerations

Catalyst Selection: The palladium complex bis(diphenylphosphino)ferrocene dichloride is effective in catalyzing the borylation with high selectivity and moderate to good yields.

Base Role: Potassium acetate acts as a mild base facilitating the transmetallation step in the catalytic cycle.

Solvent and Atmosphere: Anhydrous 1,4-dioxane under nitrogen atmosphere prevents moisture and oxygen interference, ensuring high reaction efficiency.

Purification: Flash chromatography using dichloromethane and ethyl acetate gradient effectively separates the product from impurities.

Alternative Routes: Protection of phenolic hydroxyl groups may be necessary when sensitive functional groups are present or when regioselectivity issues arise.

Scale-Up: The palladium-catalyzed method is amenable to scale-up due to straightforward reaction conditions and commercially available reagents.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. For Suzuki reactions, use a Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and anhydrous solvents (THF or dioxane) under inert conditions. Boronate ester formation involves reacting phenol derivatives with pinacol borane (HBpin) in the presence of a transition-metal catalyst . Optimize stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and reaction time (12–24 hrs) for yields >75%.

Q. Q2. How can I confirm the purity and structure of this boronate ester post-synthesis?

Use a combination of:

- ¹H/¹³C NMR : Verify aromatic proton shifts (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm for pinacol) .

- X-ray crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation of the boronate moiety and steric arrangement .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.15 for C₁₃H₁₉BO₃) .

Advanced Synthetic Challenges

Q. Q3. How do steric effects influence the reactivity of this compound in cross-couplings?

The ortho-methyl group introduces steric hindrance, slowing transmetallation in Suzuki reactions. Mitigate this by:

Q. Q4. What strategies prevent protodeboronation during coupling reactions?

Protodeboronation is common in electron-rich aryl boronate esters. Solutions include:

- Adding Lewis acids (e.g., Mg(OTf)₂) to stabilize the boronate .

- Using fluorinated solvents (e.g., THF/water mixtures) to reduce acidity .

- Performing reactions under strictly anhydrous conditions with degassed solvents .

Characterization and Analytical Methods

Q. Q5. How can I quantify phenolic hydroxyl groups in this compound?

Employ ³¹P NMR after phosphitylation : React with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to convert –OH to phosphate esters. Integrate peaks at δ 145–150 ppm for quantitative analysis .

Q. Q6. What analytical challenges arise in distinguishing boronate regioisomers?

Overlapping NMR signals for ortho/meta substituents can complicate analysis. Use:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign boron-adjacent protons .

- IR spectroscopy : Identify B-O stretching vibrations (~1350 cm⁻¹) to confirm boronate integrity .

Applications in Materials Science

Q. Q7. How is this compound used in polymer synthesis?

It serves as a monomer in Suzuki polycondensation for conjugated polymers. Example protocol:

- Copolymerize with dibromoarenes (e.g., 9,10-dibromoanthracene) using Pd(OAc)₂ and SPhos in toluene/water.

- Target Mn >20 kDa by optimizing catalyst loading (2–5 mol%) and reaction time (48 hrs) .

Q. Q8. Can this boronate ester enhance OLED performance?

Yes, as a building block for electron-transport layers. Incorporate it into:

- Thermally activated delayed fluorescence (TADF) emitters : Synthesize donor-acceptor copolymers with carbazole/anthracene units for high electroluminescence efficiency (>15% EQE) .

- Host materials : Blend with Ir(III) complexes to reduce efficiency roll-off at high luminance .

Troubleshooting Data Contradictions

Q. Q9. Why do reported yields for cross-couplings vary widely (50–90%)?

Variability stems from:

- Substrate electronic effects : Electron-withdrawing groups on coupling partners improve yields .

- Catalyst deactivation : Use fresh Pd sources and chelating ligands (e.g., dppf) to prevent aggregation .

- Impurity profiles : Purify starting materials via column chromatography (silica gel, hexane/EtOAc) .

Q. Q10. How to resolve discrepancies in crystallographic data for boronate esters?

If SHELX refinement fails (e.g., poor R-factor), consider:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.